1-Phenylpyrrolidine-2,4-dione

Description

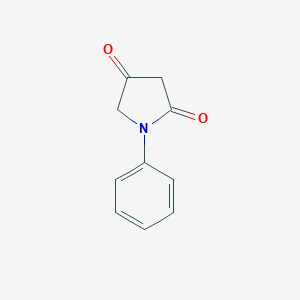

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-9-6-10(13)11(7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWRLBFFWYMHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347671 | |

| Record name | 1-Phenyl-2,4-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114473-81-3 | |

| Record name | 1-Phenyl-2,4-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpyrrolidine-2,4-dione: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-Phenylpyrrolidine-2,4-dione. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific details and potential applications of this heterocyclic compound.

Chemical Structure and Properties

This compound is a derivative of pyrrolidine, featuring a phenyl group attached to the nitrogen atom and two carbonyl groups at positions 2 and 4 of the five-membered ring. This structure contributes to its unique chemical characteristics and potential for biological activity.

Molecular Structure:

-

Molecular Formula: C₁₀H₉NO₂

-

Systematic IUPAC Name: this compound

-

SMILES: O=C1CN(C2=CC=CC=C2)C(=O)C1

-

InChI Key: YCWRLBFFWYMHAQ-UHFFFAOYSA-N

The presence of the dione functional groups and the phenyl ring makes this compound a molecule of interest for further chemical modifications and as a scaffold in medicinal chemistry.

Physicochemical Properties:

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes available computed data. Researchers are encouraged to perform experimental validation of these properties.

| Property | Value | Source |

| Molecular Weight | 189.19 g/mol | Computed |

| Monoisotopic Mass | 189.0633283 Da | PubChem[1] |

| XLogP3 | 1.0 | Predicted |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 1 | Computed |

Synthesis of this compound

A plausible and commonly employed method for the synthesis of pyrrolidine-2,4-diones is the Dieckmann condensation. This intramolecular reaction involves the cyclization of a diester in the presence of a strong base to form a β-keto ester. For the synthesis of this compound, the starting material would be an N-phenyl-substituted diester.

Proposed Synthetic Pathway via Dieckmann Condensation:

Caption: Proposed synthesis of this compound via Dieckmann condensation.

Detailed Experimental Protocol (Adapted from a similar synthesis):

The following is a generalized protocol for a Lacey-Dieckmann cyclization, which can be adapted for the synthesis of this compound.[2]

Materials:

-

N-Phenyliminodiacetic acid diethyl ester

-

Sodium ethoxide (NaOEt) or another suitable strong base

-

Anhydrous ethanol or another suitable aprotic solvent

-

Hydrochloric acid (HCl) for acidic workup

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Diester: The N-phenyliminodiacetic acid diethyl ester, dissolved in anhydrous ethanol, is added dropwise to the stirred base solution at room temperature.

-

Reaction: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Spectroscopic Characterization

1H NMR Spectroscopy (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.5 | m | 5H | Aromatic protons (C₆H₅) |

| ~3.8 | s | 2H | CH₂ adjacent to N |

| ~3.4 | s | 2H | CH₂ between carbonyls |

13C NMR Spectroscopy (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~205 | C=O (at C4) |

| ~170 | C=O (at C2) |

| ~138 | Quaternary aromatic carbon (C-ipso) |

| ~129 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~50 | CH₂ adjacent to N |

| ~45 | CH₂ between carbonyls |

IR Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1750-1700 | Strong | C=O stretch (dione) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1400-1300 | Medium | C-N stretch |

Mass Spectrometry (Predicted Fragmentation):

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 189.19. Common fragmentation patterns would involve the loss of CO, cleavage of the pyrrolidine ring, and fragmentation of the phenyl group.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of pyrrolidine-2,4-dione derivatives has been investigated for various pharmacological activities.

Antimicrobial and Antifungal Activity: Several studies have reported that derivatives of pyrrolidine-2,4-dione exhibit promising antibacterial and antifungal properties. These compounds may serve as scaffolds for the development of new antimicrobial agents.

Anti-inflammatory Activity: A related compound, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress the Toll-Like Receptor 4 (TLR4) signaling pathway.[3][4] This pathway is a key component of the innate immune system and is involved in inflammatory responses. It is plausible that this compound could also modulate inflammatory signaling pathways, making it a candidate for further investigation in this area.

Diagram of a Potential Signaling Pathway Interaction:

Caption: Potential inhibitory effect on the TLR4 signaling pathway.

Experimental Workflow for Characterization

A systematic workflow is crucial for the unambiguous characterization of newly synthesized this compound.

Caption: A typical workflow for the characterization of synthesized this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully elucidate its properties and potential applications. The provided synthetic and characterization workflows offer a starting point for such studies. The potential for this compound to interact with inflammatory pathways warrants deeper exploration in the context of drug discovery.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. orgsyn.org [orgsyn.org]

- 3. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 1-Phenylpyrrolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Phenylpyrrolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct published synthetic protocol, this document outlines a plausible and scientifically sound synthetic approach based on established chemical principles, primarily the Dieckmann condensation. Furthermore, it details the expected analytical characterization of the target molecule.

Synthetic Approach

The synthesis of this compound can be conceptually approached through an intramolecular Dieckmann condensation of a suitably substituted N-phenyl-β-alanine ester. This method is a reliable strategy for the formation of five-membered rings and the generation of β-keto ester functionalities within a cyclic framework.[1][2][3][4][5] The proposed synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of Ethyl N-phenyl-β-alaninate

This step involves the Michael addition of aniline to ethyl acrylate.

-

Materials: Aniline, Ethyl acrylate, Triethylamine (optional, as catalyst), Ethanol (solvent).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq) in ethanol.

-

Add ethyl acrylate (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of triethylamine can be added.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield ethyl N-phenyl-β-alaninate.

-

Step 2: Synthesis of Diethyl N-phenyl-N-(2-ethoxy-2-oxoethyl)-β-alaninate

This step involves the N-acylation of the secondary amine with ethyl chloroacetate.

-

Materials: Ethyl N-phenyl-β-alaninate, Ethyl chloroacetate, Sodium hydride (or another suitable base), Anhydrous tetrahydrofuran (THF) (solvent).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl N-phenyl-β-alaninate (1.0 eq) in anhydrous THF to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.

-

Allow the reaction to proceed at room temperature overnight. Monitor by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude diester precursor can be purified by column chromatography.

-

Step 3: Synthesis of this compound via Dieckmann Condensation

This is the key cyclization step.[1][2][3][4][5]

-

Materials: Diethyl N-phenyl-N-(2-ethoxy-2-oxoethyl)-β-alaninate, Sodium ethoxide (or potassium tert-butoxide), Anhydrous toluene or THF (solvent), Hydrochloric acid (for workup).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diester precursor (1.0 eq) in anhydrous toluene.

-

Add a solution of sodium ethoxide (1.1 eq) in ethanol or solid potassium tert-butoxide portion-wise.

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature and carefully quench with a dilute aqueous solution of hydrochloric acid to neutralize the base.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques and physical property measurements. The expected data is summarized below.

Data Presentation

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Melting Point | Expected to be a solid at room temperature. The exact melting point would need to be determined experimentally. |

| ¹H NMR | Aromatic protons (phenyl group): ~7.2-7.5 ppm (multiplet, 5H). Methylene protons (pyrrolidine ring): Two distinct signals, likely in the range of 2.5-4.0 ppm. The protons at C3 and C5 will have different chemical shifts and may show coupling. |

| ¹³C NMR | Carbonyl carbons (C2 and C4): ~165-175 ppm and ~200-210 ppm (keto-enol tautomerism might influence this). Aromatic carbons: ~120-140 ppm. Methylene carbons (C3 and C5): ~30-50 ppm. |

| FT-IR (cm⁻¹) | ~1750-1700 (C=O stretch, dione). ~1600 (C=C aromatic stretch). ~3000-2850 (C-H stretch). |

| Mass Spectrometry (m/z) | [M]+ at 175. Key fragments would involve the loss of CO and fragmentation of the pyrrolidine ring. |

Predicted Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the five protons of the phenyl group. The pyrrolidine ring protons at positions 3 and 5 would likely appear as two distinct signals, possibly multiplets, in the upfield region (δ 2.5-4.0 ppm) due to their different chemical environments. The integration of these signals should correspond to a 5:2:2 ratio.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by the presence of two carbonyl carbon signals, one for the amide carbonyl (C2) and one for the ketone carbonyl (C4). The chemical shifts of these carbons will be in the downfield region. The phenyl group will show characteristic signals in the aromatic region. Two signals corresponding to the methylene carbons (C3 and C5) of the pyrrolidine ring are also expected.

FT-IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands characteristic of the two carbonyl groups in the dione structure, typically in the range of 1700-1750 cm⁻¹. Other significant peaks would include those for aromatic C-H and aliphatic C-H stretching.

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 175, corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve the loss of carbon monoxide (CO) and cleavage of the pyrrolidine ring, providing further structural confirmation.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a robust theoretical framework for the synthesis and characterization of this compound. The proposed synthetic route, centered around the Dieckmann condensation, offers a viable pathway for obtaining this target molecule. The outlined characterization methods and predicted data will be instrumental for researchers in confirming the identity and purity of the synthesized compound. This information serves as a valuable resource for scientists and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. organicreactions.org [organicreactions.org]

Spectroscopic Profile of 1-Phenylpyrrolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Phenylpyrrolidine-2,4-dione. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside predicted Mass Spectrometry (MS) data. The methodologies provided are standardized protocols for the acquisition of such data for a solid organic compound.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, offering a foundational dataset for the characterization of this molecule.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.8 | Singlet | 2H | CH₂ (Position 5) |

| ~ 3.4 | Singlet | 2H | CH₂ (Position 3) |

Note: Predicted spectra are generated using computational algorithms and may vary from experimental results. The solvent is typically CDCl₃ or DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 205 | C=O (Position 4) |

| ~ 170 | C=O (Position 2) |

| ~ 138 | Quaternary Aromatic Carbon (C-N) |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 125 | Aromatic CH |

| ~ 50 | CH₂ (Position 5) |

| ~ 45 | CH₂ (Position 3) |

Note: Predicted spectra provide an estimation of chemical shifts and are valuable for initial characterization.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1750 | Strong | C=O stretch (dione) |

| ~ 1680 | Strong | C=O stretch (amide) |

| ~ 1600, 1490 | Medium-Strong | Aromatic C=C stretch |

| ~ 1350 | Medium | C-N stretch |

| ~ 750, 690 | Strong | Aromatic C-H bend (monosubstituted) |

Note: Predicted IR data can guide the interpretation of experimental spectra by highlighting key functional group vibrations.

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrometry data is derived from the compound's molecular formula (C₁₀H₉NO₂) and molecular weight (175.18 g/mol ).[1]

Table 4: Predicted m/z Values for this compound Adducts[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 176.0706 |

| [M+Na]⁺ | 198.0525 |

| [M+K]⁺ | 214.0265 |

| [M-H]⁻ | 174.0560 |

| [M+NH₄]⁺ | 193.0971 |

| [M+HCOO]⁻ | 220.0615 |

Note: These values are calculated based on the monoisotopic mass and are essential for identifying the molecular ion peak in mass spectrometry analysis.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically run. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are required.

-

Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the thin-film method.

-

Sample Preparation:

-

Place a small amount (1-2 mg) of this compound in a clean, dry watch glass or vial.

-

Add a few drops of a volatile solvent (e.g., acetone or dichloromethane) to dissolve the solid.

-

Using a pipette, apply a small drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

A high voltage is applied to the ESI needle, causing the sample solution to form a fine spray of charged droplets.

-

As the solvent evaporates from the droplets, the charge density increases, leading to the formation of gas-phase ions of the analyte.

-

These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is determined.

-

Spectra are typically acquired in both positive and negative ion modes to observe different adducts.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-Phenylpyrrolidine-2,4-dione Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of 1-phenylpyrrolidine-2,4-dione and its derivatives. The diverse biological activities of these compounds are detailed, with a focus on their interactions with key cellular targets and signaling pathways. This document summarizes quantitative data, outlines experimental protocols, and provides visual representations of complex biological processes to facilitate further research and drug development efforts in this area.

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

Derivatives of the this compound scaffold have been identified as potent inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of various cancers, including prostate and breast cancer.[1] Inhibition of AKR1C3 is a promising therapeutic strategy, and several studies have quantified the inhibitory potential of this class of compounds.

Quantitative Data: AKR1C3 Inhibition

| Compound Derivative Class | Specific Compound Example | Target | IC50 (µM) | Reference |

| 17α-picolyl androstane | Compound 1 | AKR1C3 | ~32 | [2] |

| 17(E)-picolinylidene androstane | Compound 7 | AKR1C3 | ~14 | [2] |

| 17(E)-picolinylidene androstane | Compound 2 | AKR1C3 | 16.17 ± 1.52 | [2] |

| 17(E)-picolinylidene androstane | Compound 3 | AKR1C3 | 12.09 ± 4.16 | [2] |

| Phenylpyrrolidin-2-one | Compound 4 | AKR1C3 | 0.122 | [1] |

| Phenylpyrrolidin-2-one | Compound 3 | AKR1C3 | 26.33 | [1] |

| N-Phenyl-Aminobenzoate | Flufenamic acid | AKR1C3 | 0.051 | [3] |

| N-Phenyl-Aminobenzoate | Compound 1o | AKR1C3 | 0.038 |

Experimental Protocol: AKR1C3 Inhibition Assay

This protocol outlines a standard method for determining the in vitro inhibitory activity of test compounds against the AKR1C3 enzyme.[2]

1. Reagents and Materials:

-

Recombinant human AKR1C3 enzyme

-

NADPH (cofactor)

-

9,10-phenanthrenequinone (PQ, substrate)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring fluorescence at excitation/emission wavelengths of 340/460 nm

2. Assay Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing potassium phosphate buffer, recombinant AKR1C3 enzyme, and the test compound at various concentrations.

-

Pre-incubate the enzyme and test compounds for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding NADPH and the substrate (PQ).

-

Immediately measure the decrease in NADPH fluorescence in kinetic mode every 30 seconds for 10 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: AKR1C3 Inhibition Assay

Caption: Workflow for determining the IC50 of this compound derivatives against AKR1C3.

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Certain derivatives of this compound have demonstrated the ability to dually inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This dual inhibition is a significant area of interest for the development of anti-inflammatory agents with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: COX and 5-LOX Inhibition

| Compound Derivative Class | Target | IC50 (µM) | Reference |

| N-hydroxyurea derivative of indomethacin (1) | COX-2 | 5.26 | [4] |

| 5-LOX | 2.33 | [4] | |

| N-hydroxyurea derivative of flurbiprofen (2) | COX-2 | 6.83 | [4] |

| 5-LOX | 1.89 | [4] | |

| N-hydroxyurea derivative of diclofenac (3) | COX-2 | 7.14 | [4] |

| 5-LOX | 1.57 | [4] | |

| "type B hydroxamic acid" of ibuprofen (11) | COX-2 | 36.18 | [5] |

| 5-LOX | 1.04 | [5] | |

| "type B hydroxamic acid" of naproxen (12) | COX-2 | 83.42 | [5] |

| 5-LOX | 1.29 | [5] | |

| Thiophene derivative (5b) | COX-2 | 5.45 | [6] |

| 5-LOX | 4.33 | [6] |

Experimental Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

The following protocol describes a common method for assessing the inhibitory activity of compounds against COX-1, COX-2, and 5-LOX enzymes in vitro.[6]

1. Reagents and Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Human recombinant 5-LOX enzyme

-

Arachidonic acid (substrate)

-

Fluorometric probes (e.g., ADHP for COX, specific probe for 5-LOX)

-

Reaction buffer (e.g., Tris-HCl)

-

Test compounds dissolved in DMSO

-

Reference inhibitors (e.g., Celecoxib for COX-2, Zileuton for 5-LOX)

-

96-well black microplates

-

Fluorometric microplate reader

2. Assay Procedure:

-

In separate wells of a 96-well plate, add the reaction buffer, the respective enzyme (COX-1, COX-2, or 5-LOX), and the test compound at various concentrations.

-

Incubate the enzyme and test compound for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding the substrate, arachidonic acid, and the fluorometric probe.

-

Measure the fluorescence intensity over time using a microplate reader.

3. Data Analysis:

-

Determine the rate of the enzymatic reaction from the change in fluorescence over time.

-

Calculate the percentage of inhibition for each test compound concentration compared to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

-

Calculate the IC50 value from the fitted curve.

Experimental Workflow: Dual COX/5-LOX Inhibition Assay

Caption: Workflow for assessing dual inhibition of COX and 5-LOX enzymes.

Suppression of Toll-like Receptor (TLR) Signaling

Certain 1-phenylpyrrolidine derivatives have been shown to suppress Toll-like receptor (TLR) signaling pathways, which are crucial components of the innate immune system.[7] Specifically, these compounds can inhibit the activation of downstream transcription factors such as NF-κB and IRF3, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.

Signaling Pathway: TLR4 Inhibition

Caption: Inhibition of the TLR4 signaling pathway by 1-phenylpyrrolidine derivatives.

Experimental Protocol: NF-κB Activation Assay (HEK-Blue™ TLR4 Cells)

This protocol describes a method to assess the inhibition of TLR4-mediated NF-κB activation using a reporter cell line.[7]

1. Reagents and Materials:

-

HEK-Blue™ hTLR4 cells (stably transfected with human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter)

-

HEK-Blue™ Detection medium

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

Spectrophotometer capable of reading absorbance at 620-650 nm

2. Assay Procedure:

-

Seed HEK-Blue™ hTLR4 cells in a 96-well plate and incubate overnight.

-

Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 1 hour).

-

Stimulate the cells with a known concentration of LPS to activate the TLR4 signaling pathway.

-

Incubate the plates for a period sufficient to allow for SEAP expression (e.g., 16-24 hours).

-

Add HEK-Blue™ Detection medium to the cell supernatant.

-

Incubate for a short period (e.g., 1-3 hours) to allow for color development.

-

Measure the absorbance at 620-650 nm.

3. Data Analysis:

-

The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

-

Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the LPS-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Inhibition of Carbonic Anhydrases (CA)

Derivatives of the pyrrolidine-2,5-dione scaffold have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isozymes I and II. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound Derivative Class | Target | Ki (µM) | Reference |

| Glycine sulfonamide (G1) | hCA I | 14.66 | [8] |

| hCA II | 18.31 | [8] | |

| Phenylalanine sulfonamide (P1) | hCA I | 315 | [8] |

| hCA II | 143.8 | [8] | |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides (9-16) | hCA I | 0.3167 - 0.5331 | [9] |

| hCA II | 0.4125 - 0.6246 | [9] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric method for assessing the inhibitory activity of compounds against carbonic anhydrases.

1. Reagents and Materials:

-

Purified human carbonic anhydrase I and II

-

4-Nitrophenylacetate (NPA) as the substrate

-

Tris-HCl buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

Acetazolamide (standard inhibitor)

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 348 nm

2. Assay Procedure:

-

Add Tris-HCl buffer, the test compound at various concentrations, and the carbonic anhydrase enzyme to the wells of a 96-well plate.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the substrate, 4-nitrophenylacetate.

-

Immediately monitor the increase in absorbance at 348 nm due to the formation of 4-nitrophenolate.

3. Data Analysis:

-

Determine the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Calculate the percentage of inhibition for each test compound concentration.

-

Determine the IC50 values from dose-response curves.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Blockade of L-type Calcium Channels (Cav1.2)

The anticonvulsant activity of some pyrrolidine-2,5-dione derivatives has been linked to their ability to block L-type voltage-gated calcium channels, specifically Cav1.2. These channels play a critical role in neuronal excitability, and their modulation can have significant effects on seizure activity.

Quantitative Data: L-type Calcium Channel Blockade

| Compound Derivative Class | Target | pEC50 | Reference |

| 1,4-Dihydropyridine (Compound 5) | L-type Ca2+ channels | 6.46 ± 0.07 | [10] |

| 1,4-Dihydropyridine (Compound 6) | L-type Ca2+ channels | 6.35 ± 0.10 | [10] |

| Verapamil (Reference) | L-type Ca2+ channels | 6.97 ± 0.15 | [10] |

| m-Nifedipine (Reference) | L-type Ca2+ channels | 6.48 ± 0.05 | [10] |

Note: pEC50 is the negative logarithm of the EC50 value.

Experimental Protocol: Cav1.2 Channel Inhibition Assay (Patch-Clamp Electrophysiology)

This protocol describes the gold-standard method for measuring the effect of compounds on Cav1.2 channel activity.

1. Reagents and Materials:

-

Cell line stably expressing human Cav1.2 channels (e.g., HEK293 cells)

-

External and internal patch-clamp solutions

-

Test compounds dissolved in the external solution

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pulling patch pipettes

2. Assay Procedure:

-

Culture the Cav1.2-expressing cells to an appropriate confluency.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply a voltage protocol to elicit Cav1.2 currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing voltage steps to various potentials (e.g., from -40 mV to +60 mV).

-

Record the baseline Cav1.2 currents.

-

Perfuse the cell with the external solution containing the test compound at different concentrations.

-

Record the Cav1.2 currents in the presence of the compound after the effect has reached a steady state.

3. Data Analysis:

-

Measure the peak inward current at each voltage step before and after the application of the compound.

-

Calculate the percentage of inhibition of the peak current at each concentration.

-

Construct a concentration-response curve and determine the IC50 value.

Logical Relationship: From Compound to Cellular Effect

Caption: Proposed mechanism of anticonvulsant activity via Cav1.2 channel blockade.

References

- 1. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thescipub.com [thescipub.com]

A Technical Guide to the Synthesis of Pyrrolidine-2,4-diones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrrolidine-2,4-dione, also known as the tetramic acid moiety, is a privileged heterocyclic scaffold found in a wide array of natural products and pharmacologically active compounds.[1][2] These molecules exhibit a diverse range of biological activities, including antibiotic, antiviral, antifungal, cytotoxic, and enzyme inhibitory properties.[1][3][4] The versatile biological profile and the synthetically accessible core structure have made pyrrolidine-2,4-diones attractive targets for organic synthesis and medicinal chemistry, particularly in the development of novel therapeutic agents.[2][5] This guide provides an in-depth review of the core synthetic strategies for constructing the pyrrolidine-2,4-dione ring system, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Synthetic Strategies

The synthesis of the pyrrolidine-2,4-dione core can be achieved through several strategic approaches, ranging from classic condensation reactions to modern multi-component and solid-phase methodologies. The most prominent of these are the Dieckmann condensation, multi-component reaction strategies, and solid-phase synthesis.

Dieckmann Condensation of N-Acyl Amino Esters

The Dieckmann condensation is a cornerstone intramolecular reaction for the synthesis of five- and six-membered cyclic β-keto esters.[6][7] In the context of pyrrolidine-2,4-diones, this reaction involves the base-catalyzed intramolecular cyclization of an N-acyl amino acid ester.[8][9] The process is widely used due to its reliability and the ready availability of starting materials (amino acids and acylating agents).

Mechanism: The reaction is initiated by a strong base that deprotonates the α-carbon of the N-acyl group, forming an enolate.[6][10] This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of the alkoxide leaving group yields the cyclic β-keto ester, the pyrrolidine-2,4-dione. An acidic workup is typically required to neutralize the enolate formed under the basic conditions.[10] A significant challenge with this method can be the epimerization at the C-5 position, which can occur under the basic reaction conditions.[8]

References

- 1. Microwave-assisted efficient and facile synthesis of tetramic acid derivatives via a one-pot post-Ugi cascade reaction - ProQuest [proquest.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. purechemistry.org [purechemistry.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Potential Therapeutic Targets of 1-Phenylpyrrolidine-2,4-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific therapeutic targets of 1-Phenylpyrrolidine-2,4-dione is limited in publicly available scientific literature. This guide, therefore, leverages data from structurally related compounds and outlines a comprehensive in silico approach to identify and validate potential therapeutic targets. The presented data and experimental protocols are illustrative, based on the analysis of analogous chemical structures, to guide future research endeavors.

Introduction

The pyrrolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a phenyl group at the 1-position can significantly influence its pharmacokinetic and pharmacodynamic properties. While the direct targets of this compound remain to be elucidated, analysis of related compounds suggests potential interactions with key enzymes and signaling pathways implicated in various disease states. This document provides a framework for investigating these potential therapeutic targets through computational and experimental methodologies.

Postulated Therapeutic Targets Based on Structural Analogs

Based on the biological activities of structurally similar pyrrolidine derivatives, several potential therapeutic targets for this compound can be hypothesized. These include enzymes involved in inflammation, cancer, and infectious diseases.

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)

Derivatives of pyrrolidin-2-one have been identified as inhibitors of AKR1C3, an enzyme implicated in the progression of prostate and breast cancers.

Carbonic Anhydrases

Substituted pyrrolidine-2,5-diones have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isozymes, particularly hCA II. These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.

Fungal Enzymes

The pyrrolidine-2,4-dione core has been associated with antifungal activity, suggesting potential inhibition of essential fungal enzymes. Theoretical studies on related 1-phenylpyrrolidine-2,5-diones have explored the structural requirements for this activity.

In Silico Target Prediction and Validation Workflow

A systematic in silico approach can be employed to predict and prioritize potential therapeutic targets of this compound.

Detailed Methodologies for In Silico Prediction

3.1.1. Ligand-Based Virtual Screening:

-

Principle: This method identifies potential targets by comparing the 2D or 3D structure of this compound to databases of compounds with known biological activities.

-

Protocol:

-

Generate a 3D conformation of this compound using computational chemistry software (e.g., Avogadro, ChemDraw).

-

Utilize a similarity search algorithm (e.g., Tanimoto coefficient) to screen public and commercial databases (e.g., ChEMBL, PubChem, ZINC).

-

Analyze the biological targets of the top-scoring similar compounds to identify potential targets for this compound.

-

3.1.2. Structure-Based Virtual Screening (Molecular Docking):

-

Principle: This method predicts the binding affinity and pose of this compound within the binding sites of known protein structures.

-

Protocol:

-

Prepare the 3D structure of this compound (ligand) and a library of potential protein targets (receptors) obtained from the Protein Data Bank (PDB).

-

Define the binding site on each receptor.

-

Perform molecular docking simulations using software such as AutoDock Vina or Glide.

-

Rank the potential targets based on the predicted binding energy (docking score) and analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Hypothetical Quantitative Data

The following table presents hypothetical data that could be generated from the in silico and subsequent experimental validation studies.

| Potential Target | In Silico Method | Predicted Binding Affinity (kcal/mol) | Experimental Validation | IC50 / Ki (µM) |

| AKR1C3 | Molecular Docking | -8.5 | Enzyme Inhibition Assay | 5.2 |

| Carbonic Anhydrase II | Molecular Docking | -7.9 | Enzyme Inhibition Assay | 12.8 |

| Fungal Lanosterol 14α-demethylase | Molecular Docking | -9.1 | MIC Assay | 2.5 |

| Toll-like Receptor 4 (TLR4) | Ligand Similarity | N/A | NF-κB Reporter Assay | 8.7 |

Signaling Pathway Analysis

Based on the potential inhibition of Toll-like Receptor 4 (TLR4), a key mediator of inflammatory responses, the following signaling pathway diagram illustrates the potential mechanism of action of this compound.

Experimental Protocols for Target Validation

AKR1C3 Enzyme Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against human AKR1C3.

-

Materials: Recombinant human AKR1C3, NADPH, substrate (e.g., 9,10-phenanthrenequinone), assay buffer, 96-well microplate, plate reader.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add the assay buffer, NADPH, and the test compound or vehicle control.

-

Initiate the reaction by adding the AKR1C3 enzyme.

-

Add the substrate to start the reaction.

-

Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

NF-κB Reporter Assay

-

Objective: To assess the effect of this compound on the NF-κB signaling pathway in a cellular context.

-

Materials: Human cell line (e.g., HEK293T) stably expressing an NF-κB luciferase reporter construct, cell culture medium, lipopolysaccharide (LPS) as a TLR4 agonist, luciferase assay reagent, luminometer.

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS to activate the TLR4/NF-κB pathway.

-

After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition of NF-κB activation.

-

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a combination of in silico prediction methods and in vitro validation assays provides a robust framework for its investigation. The potential for this compound to modulate key targets in cancer and inflammation, such as AKR1C3 and TLR4, warrants further exploration. The methodologies and hypothetical data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the therapeutic potential of this and other novel chemical entities.

In Silico Modeling of 1-Phenylpyrrolidine-2,4-dione Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 1-Phenylpyrrolidine-2,4-dione and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been explored for a range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents. This document details the key molecular targets, summarizes quantitative interaction data, outlines detailed experimental protocols for in silico analysis, and visualizes relevant biological pathways.

Molecular Targets and Therapeutic Potential

In silico and in vitro studies have identified several key protein targets for this compound and its analogs. The diverse biological activities stem from the interactions with these specific enzymes and receptors.

-

Antimicrobial Targets: As potential antimicrobial agents, derivatives of this scaffold have been investigated for their ability to inhibit essential bacterial enzymes. One such target is tyrosyl-tRNA synthetase , an enzyme crucial for bacterial protein synthesis. Inhibition of this enzyme disrupts the bacterium's ability to produce necessary proteins, leading to cell death.[1]

-

Anticancer Targets: The anticancer potential of phenylpyrrolidinone derivatives has been linked to the inhibition of enzymes such as cyclooxygenase (COX) , particularly the COX-2 isoform, which is often overexpressed in tumor tissues and plays a role in inflammation and cell proliferation.[2]

-

Antidiabetic Targets: For the management of type 2 diabetes, these compounds have been explored as inhibitors of α-glucosidase , an intestinal enzyme responsible for the breakdown of carbohydrates into glucose. By inhibiting this enzyme, the rate of glucose absorption can be slowed, helping to manage postprandial hyperglycemia. Another significant target in this area is Dipeptidyl peptidase-IV (DPP-4) , an enzyme that inactivates incretin hormones, which are involved in insulin secretion.[3][4]

-

Antimalarial Targets: The scaffold has also been investigated for its potential to inhibit prolyl-tRNA synthetase in Plasmodium falciparum, the parasite responsible for malaria. This enzyme is essential for the parasite's protein synthesis and survival.[5]

Quantitative Data Summary

Table 1: Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives [6]

| Compound | Target Organism | MIC (µM) |

| 5a | Enterococcus faecalis | 0.25 |

| 5g | Enterococcus faecalis | 0.25 |

| 5a | Candida albicans | 0.125 |

| 5d | Candida albicans | 0.25 |

| 5e | Candida albicans | 0.25 |

| 5g | Candida albicans | 0.25 |

Table 2: Anticancer Activity of Pyrrolidinone Derivatives [7]

| Compound | Cell Line | EC50 (µM) |

| 13 | IGR39 (Melanoma) | 2.50 ± 0.46 |

| 13 | PPC-1 (Prostate) | 3.63 ± 0.45 |

| 13 | MDA-MB-231 (Breast) | 5.10 ± 0.80 |

| 13 | Panc-1 (Pancreatic) | 5.77 ± 0.80 |

Table 3: α-Glucosidase Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives

| Compound | IC50 (µM) |

| 11o | 28.3 ± 0.28 |

| 22a | 0.98 ± 0.008 |

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments to evaluate the interactions of this compound and its derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general workflow for docking this compound into the active site of a target protein.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH of 7.4.

-

Repair any missing residues or atoms using tools like Modeller.

-

Minimize the energy of the protein structure using a force field such as CHARMM22.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

Set up the grid box to encompass the defined active site.

-

Perform the docking simulation using software such as AutoDock Vina or Glide.

-

Analyze the resulting docking poses based on their binding affinity scores (e.g., kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) with the receptor's amino acid residues.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and conformational changes.

Protocol:

-

System Setup:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field for the protein and ligand (e.g., AMBER or GROMOS).

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT ensemble (constant Number of particles, Volume, and Temperature).

-

Equilibrate the system under the NPT ensemble (constant Number of particles, Pressure, and Temperature) to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) under the NPT ensemble.

-

Save the trajectory of atomic coordinates at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the hydrogen bond network and other non-covalent interactions between the ligand and the protein over time.

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Protocol:

-

Input:

-

Provide the 2D structure of this compound in a suitable format (e.g., SMILES).

-

-

Prediction Tools:

-

Parameters to Analyze:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Volume of distribution (VDss), Blood-Brain Barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

Lipinski's Rule of Five: Evaluate the drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical in silico experimental workflow.

Signaling Pathways

Experimental Workflow

Conclusion

The in silico modeling of this compound and its derivatives offers a powerful approach to understanding their therapeutic potential and guiding the design of new, more potent and selective drug candidates. The methodologies outlined in this guide provide a robust framework for researchers to investigate the interactions of this versatile scaffold with a range of biological targets. While experimental data on the parent compound is limited, the predictive power of computational techniques allows for the generation of valuable insights that can accelerate the drug discovery and development process. Future work should focus on synthesizing and experimentally validating the in silico predictions for this compound to provide a more complete understanding of its structure-activity relationships.

References

- 1. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on 1-Phenylpyrrolidine-2,4-dione: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpyrrolidine-2,4-dione, a core heterocyclic scaffold, has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this foundational molecule. Detailed experimental protocols for its synthesis via Dieckmann cyclization are presented, along with a summary of its physicochemical properties. Furthermore, the known biological activities of its derivatives, including antifungal and anticonvulsant effects, are discussed, and a representative signaling pathway is illustrated to highlight potential mechanisms of action. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrrolidine-2,4-dione framework.

Introduction and Historical Context

This compound belongs to the broader class of tetramic acids, which are characterized by a pyrrolidine-2,4-dione ring system. Natural products containing the tetramic acid motif have been known for their diverse and potent biological activities, including antibacterial, antiviral, antifungal, and antitumor properties.[1][2] The initial discovery and synthesis of the parent this compound are not well-documented in a single seminal publication. However, its synthesis falls under the well-established principles of heterocyclic chemistry, with the Dieckmann condensation being a primary method for the formation of the five-membered ring.[3][4][5][6] The ongoing interest in this scaffold is driven by the therapeutic potential of its derivatives.[7][8][9][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis of this compound

The primary route for the synthesis of this compound is the intramolecular Dieckmann condensation of an appropriate N-substituted diester. A detailed experimental protocol is outlined below.

Experimental Protocol: Dieckmann Cyclization

Reaction Scheme:

Caption: General scheme for the Dieckmann cyclization to form this compound.

Materials:

-

N-Phenyl-N-(ethoxycarbonylmethyl)glycine ethyl ester

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of N-Phenyl-N-(ethoxycarbonylmethyl)glycine ethyl ester in anhydrous toluene is added dropwise to a stirred suspension of sodium ethoxide in anhydrous ethanol at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the solution is acidic (pH ~5-6).

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield and Characterization:

-

¹H NMR: Expected signals would include multiplets for the phenyl protons and singlets or multiplets for the methylene protons of the pyrrolidine ring.

-

¹³C NMR: Expected signals would include those for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.[11][12]

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed.

Biological Activities and Potential Mechanisms of Action

While the biological activity of the unsubstituted this compound is not extensively studied, numerous derivatives have shown significant pharmacological effects, suggesting the importance of this core structure.

Antifungal Activity

Derivatives of pyrrolidine-2,4-dione have been reported to possess antifungal activity.[8][13] A theoretical study on 1-phenylpyrrolidine-2,5-diones has suggested that the presence of the intact N-phenylsuccinimide moiety is essential for their antifungal effect.[14] The mechanism of action for some tetramic acid derivatives involves the disruption of the fungal cell membrane's proton gradient, acting as protonophores.[11]

Anticonvulsant Activity

Several derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties.[9][10] Some of these compounds have shown potent activity in animal models of epilepsy, such as the maximal electroshock (MES) test.[9][10] The proposed mechanism of action for some of these derivatives involves the modulation of neuronal voltage-sensitive sodium and L-type calcium channels.[7]

Signaling Pathways

Based on the known biological activities of tetramic acid derivatives, a potential mechanism of action involves the disruption of cellular membrane potential. The following diagram illustrates a simplified representation of how a tetramic acid derivative might act as a protonophore to disrupt the proton motive force in a bacterial cell, a mechanism that could be analogous in fungal cells.

Caption: Disruption of proton motive force by a tetramic acid derivative.

Future Directions

The this compound scaffold remains a promising starting point for the development of new therapeutic agents. Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the parent compound's biological activity against a wide range of targets is warranted.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the pyrrolidine-2,4-dione core will help in identifying key structural features for enhanced potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development.

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry. Its synthesis via the Dieckmann cyclization is a well-established method. While the biological profile of the parent compound is not fully characterized, its derivatives have shown significant potential as antifungal and anticonvulsant agents. This technical guide provides a foundational understanding of this important molecule, which will hopefully inspire further research and development of novel therapeutics based on this promising core structure.

References

- 1. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Chemical Space Exploration of 1-Phenylpyrrolidine-2,4-dione Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenylpyrrolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Analogs of this core have been investigated for their potential as anticonvulsant, nootropic, neuroprotective, anticancer, and α-glucosidase inhibitory agents.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical space around this compound, detailing synthetic methodologies, summarizing structure-activity relationships (SAR), and presenting key biological data. The information herein is intended to serve as a resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Synthesis of the this compound Scaffold and Analogs

The synthesis of the this compound core can be achieved through various synthetic routes. A common approach involves the condensation of aniline with a suitable dicarbonyl compound. One established method is the acylation of aniline with maleic anhydride to form a maleanilic acid intermediate, which then undergoes a Michael addition with another equivalent of aniline, followed by cyclization to yield 1-phenyl-3-phenylaminopyrrolidine-2,5-dione.[5] While this provides a related scaffold, the direct synthesis of the this compound can be accomplished through a multi-component reaction.[6][7]

General Synthetic Workflow

A generalized synthetic scheme for obtaining 1,4,5-trisubstituted pyrrolidine-2,3-diones, which can be adapted for the synthesis of this compound analogs, is presented below. This typically involves a three-component reaction between an aromatic aldehyde, an aniline, and a β-ketoester like ethyl 2,4-dioxovalerate.[6][7]

References

- 1. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Preparation of 1-phenyl-3-phenylaminopyrrolidine-2, 5-dione: an organic laboratory experiment on the Michael addition | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes for 1-Phenylpyrrolidine-2,4-dione and its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Phenylpyrrolidine-2,4-dione and its derivatives. This class of compounds, belonging to the tetramic acid family, is of significant interest in medicinal chemistry due to their diverse biological activities. The following sections outline the primary synthetic strategies, detailed experimental procedures, and quantitative data to support the design and execution of these syntheses.

Synthesis of this compound Core via Dieckmann Condensation

The fundamental approach to constructing the this compound scaffold is through an intramolecular Dieckmann condensation of a suitable N-phenyl-substituted diester. This classical method provides a reliable route to the core heterocyclic ring system.

Diagram of the Synthetic Workflow

Caption: Synthesis of this compound.

Experimental Protocols

Protocol 1.1: Synthesis of Diethyl N-phenyliminodiacetate

-

Materials: Aniline, Ethyl chloroacetate, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of aniline (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (2.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford diethyl N-phenyliminodiacetate.

-

Protocol 1.2: Dieckmann Condensation to form this compound

-

Materials: Diethyl N-phenyliminodiacetate, Sodium ethoxide (NaOEt), Toluene, Hydrochloric acid (HCl).

-

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in dry toluene, add diethyl N-phenyliminodiacetate (1.0 eq) dropwise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting intermediate, 1-phenyl-3-ethoxycarbonylpyrrolidine-2,4-dione, is then subjected to hydrolysis and decarboxylation by heating in an acidic aqueous solution (e.g., 10% H₂SO₄) until the evolution of CO₂ ceases.

-

Cool the reaction mixture and extract the product with ethyl acetate.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Quantitative Data Summary

| Step | Reactants | Product | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1.1 | Aniline, Ethyl chloroacetate | Diethyl N-phenyliminodiacetate | K₂CO₃ / DMF | 80 | 12-16 | 75-85 |

| 1.2 | Diethyl N-phenyliminodiacetate | This compound | NaOEt / Toluene | 110 | 4-6 | 60-70 |

Synthesis of this compound Derivatives

The this compound core can be further functionalized at the C3 and C4 positions to generate a library of derivatives.

Three-Component Reaction for 4-Acyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one

A versatile method for synthesizing derivatives is a three-component reaction involving an aromatic aldehyde, aniline, and a β-ketoester.[1][2][3][4]

Diagram of the Three-Component Reaction

Caption: Three-component synthesis of a derivative.

Experimental Protocol

Protocol 2.1: Synthesis of 4-Acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one [2][3][4]

-

Materials: Benzaldehyde, Aniline, Ethyl 2,4-dioxovalerate, Glacial acetic acid.

-

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1.5 eq), aniline (1.0 eq), and ethyl 2,4-dioxovalerate (1.0 eq) in glacial acetic acid.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction by TLC. Upon completion, add distilled water to the flask and stir for 15 minutes to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent mixture (e.g., CH₂Cl₂ and toluene) to obtain the pure product.

-

Quantitative Data Summary

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |